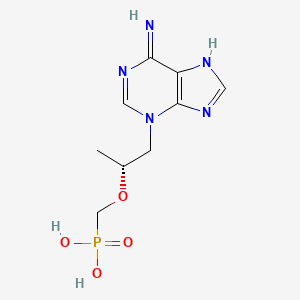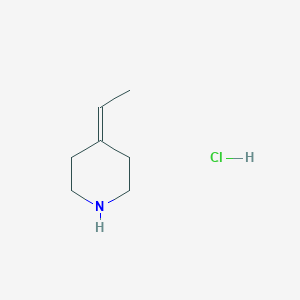
4'-Methoxy PhIP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy PhIP, also known as 2-Amino-1-methyl-6-(4-methoxyphenyl)imidazo[4,5-b]pyridine, is a heterocyclic aromatic amine. It is a derivative of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is one of the most abundant heterocyclic amines found in cooked meats. These compounds are formed during the cooking process, particularly at high temperatures, through the Maillard reaction involving amino acids, sugars, and creatine or creatinine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy PhIP typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia. This reaction is facilitated by the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars .
Industrial Production Methods: Industrial production of 4’-Methoxy PhIP is not well-documented, as it is primarily studied in a research context rather than produced on a large scale. The synthesis methods used in laboratories involve controlled conditions to ensure the formation of the desired compound without significant by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methoxy PhIP undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazo ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
4’-Methoxy PhIP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Biology: Research on 4’-Methoxy PhIP helps understand the biological effects of heterocyclic amines, including their mutagenic and carcinogenic properties.
Medicine: Studies focus on the potential health risks associated with the consumption of cooked meats containing heterocyclic amines.
Mécanisme D'action
The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These enzymes hydroxylate the compound, leading to the formation of reactive intermediates such as N-hydroxy-4’-Methoxy PhIP. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis .
Comparaison Avec Des Composés Similaires
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): The parent compound of 4’-Methoxy PhIP, found abundantly in cooked meats.
4-Methoxy-α-pyrrolidinobutiophenone: Another compound with a methoxy group, used in forensic and research applications.
Uniqueness: 4’-Methoxy PhIP is unique due to its specific structure, which includes a methoxy group on the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for studying the effects of structural changes on the properties of heterocyclic aromatic amines .
Propriétés
Formule moléculaire |
C14H14N4O |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
Clé InChI |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)


![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)





